molecular formula C20H20N2OS2 B2528276 Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1790202-79-7

Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2528276
CAS RN: 1790202-79-7
M. Wt: 368.51
InChI Key: UOHKIQJZLZFFPI-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring . Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions . For instance, the synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzo[d]thiazole with appropriate isocyanate in dry acetonitrile .


Molecular Structure Analysis

The molecular structure of “Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is characterized by the presence of a benzothiazole ring . The compound also contains a methanone group and a thiazepan ring .

Scientific Research Applications

Antiviral Activity

Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has demonstrated potent antiviral activity. Specifically, compounds 7b and 7h exhibit significant virus inhibitory effects against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1). These compounds bind strongly to the RNA polymerase PB1-PB2 subunits of influenza A virus, making them promising candidates for antiviral therapeutics .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives, including benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, have been associated with anti-inflammatory and analgesic properties. These effects could be valuable for managing pain and inflammation .

Quorum-Sensing Inhibition

In the LasB system, compounds 3, 6, and 7 from this family exhibit promising quorum-sensing inhibition. This property may have implications in controlling bacterial virulence and biofilm formation .

Anti-Tubercular Activity

Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. While the inhibitory concentrations of these molecules need further comparison with standard reference drugs, they hold potential for tuberculosis treatment .

COX-1 Inhibition

Compounds 8 and 9 derived from this structure exhibit weak COX-1 inhibitory activity. Although not as potent as existing inhibitors, their unique properties warrant further investigation .

Future Directions

The future directions for research on “Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, benzothiazole derivatives have been found to exhibit anti-Parkinsonian activities , suggesting potential applications in the treatment of neurodegenerative disorders.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-14-4-2-3-5-16(14)18-8-9-22(10-11-24-18)20(23)15-6-7-17-19(12-15)25-13-21-17/h2-7,12-13,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKIQJZLZFFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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